molecular formula C21H27N7O2 B10998565 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10998565
M. Wt: 409.5 g/mol
InChI Key: JAUJKJSOWBSQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a bis-piperazine derivative featuring a carboxamide bridge linking two distinct piperazine moieties. One piperazine ring is substituted with a pyrimidin-2-yl group, while the other is attached to a phenyl group via an ethyl ketone spacer. Its molecular formula is C₁₈H₁₉F₃N₆O₂ (for a trifluoromethyl-substituted analog, ), with an average molecular mass of 408.384 g/mol. The compound exhibits structural versatility, enabling interactions with biological targets such as serotonin receptors, as inferred from related piperazine-based antagonists .

Key physicochemical properties include a monoisotopic mass of 408.152159 Da and a ChemSpider ID of 30671492 .

Properties

Molecular Formula

C21H27N7O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C21H27N7O2/c29-19(26-11-9-25(10-12-26)18-5-2-1-3-6-18)17-24-21(30)28-15-13-27(14-16-28)20-22-7-4-8-23-20/h1-8H,9-17H2,(H,24,30)

InChI Key

JAUJKJSOWBSQKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Preparation of 4-(Pyrimidin-2-yl)piperazine-1-carboxylic Acid

Step 1: Suzuki–Miyaura Coupling
A boronic ester-functionalized piperazine derivative (tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate) undergoes cross-coupling with 2-chloropyrimidine in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a DMF/H₂O solvent system (1:1). The reaction proceeds under nitrogen at 80°C for 12 hours, yielding tert-butyl 4-(4-(pyrimidin-2-yl)phenyl)piperazine-1-carboxylate with 85–92% efficiency.

Step 2: Deprotection and Carboxylic Acid Formation
The tert-butyloxycarbonyl (Boc) group is removed using HCl in dioxane (4 M), followed by reaction with chloroacetyl chloride in acetonitrile with N,N-diisopropylethylamine (DIPEA) as a base. Subsequent hydrolysis with lithium hydroxide in methanol generates the carboxylic acid derivative.

Table 1: Reaction Conditions for Intermediate 1

StepReagents/CatalystSolventTemperatureTime (h)Yield (%)
1Pd(dppf)Cl₂, K₂CO₃DMF/H₂O80°C1290
2HCl (4 M)DioxaneRT298
3LiOHMeOHRT4878

Synthesis of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one

Method A: Direct Alkylation
4-Phenylpiperazine reacts with chloroacetonitrile in acetonitrile under reflux, followed by acidic hydrolysis (6 M HCl, 60°C) to yield 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one. This method affords moderate yields (65–70%) due to competing over-alkylation.

Method B: Carbodiimide-Mediated Coupling
A more efficient approach involves coupling 4-phenylpiperazine with N-Boc-glycine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Deprotection with trifluoroacetic acid (TFA) provides the primary amine intermediate in 82% yield.

Table 2: Comparative Yields for Intermediate 2

MethodReagentsSolventTemperatureYield (%)
AChloroacetonitrileMeCNReflux65
BEDC/HOBt, TFADCMRT82

Final Carboxamide Bond Formation

The coupling of 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid and 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one employs BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as the activating agent. In anhydrous dichloromethane, BOP-Cl (1.1 equiv) reacts with the carboxylic acid at room temperature for 2.5 hours, followed by addition of the amine intermediate and DIPEA (3.0 equiv). The reaction mixture is stirred overnight, yielding the target compound after purification via silica gel chromatography (CHCl₃/MeOH 95:5).

Table 3: Optimization of Coupling Conditions

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1BOP-ClDIPEADCM2488
2EDC/HOBtDIPEADMF1875
3HATUNMMDCM1281

Purification and Characterization

Purification:
Crude product is purified using semi-preparative HPLC (5–95% acetonitrile gradient) or flash chromatography (ethyl acetate/methanol 10:1). HPLC purity exceeds 98% as confirmed by UV detection at 254 nm.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.33 (t, J = 4.8 Hz, 1H, pyrimidine-H), 7.11 (d, J = 8.5 Hz, 2H, phenyl-H), 3.70–3.62 (m, 4H, piperazine-H), 3.35–3.28 (m, 4H, piperazine-H).

  • LCMS: [M+H]⁺ = 409.5 (calculated), 409.4 (observed).

Comparative Analysis of Synthetic Routes

Route efficiency depends on the coupling reagent and intermediate accessibility. The BOP-Cl-mediated method (88% yield) outperforms EDC/HOBt (75%) due to reduced racemization and faster reaction kinetics. Pd-catalyzed steps remain critical for introducing the pyrimidine moiety, though substrate sensitivity necessitates rigorous oxygen-free conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The phenyl and pyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of compounds related to N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is their anticonvulsant activity. Research has demonstrated that several derivatives exhibit significant efficacy in various seizure models. For example, compounds synthesized with the piperazine framework have been tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, showing promising anticonvulsant effects .

CompoundModel TestedEfficacy
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dioneMESEffective
1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dionescPTZEffective

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Compounds derived from this chemical structure have shown potential as selective cyclooxygenase (COX) inhibitors, particularly targeting COX-2, which is associated with inflammatory processes. Molecular docking studies suggest that these compounds can effectively bind to the active site of COX enzymes, indicating their potential as anti-inflammatory agents .

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

Pain Management

Due to its anti-inflammatory and analgesic properties, this compound could be developed into a pain management medication, especially for conditions where inflammation plays a critical role.

Neurological Disorders

Given its anticonvulsant activity, there is potential for this compound to be used in treating epilepsy and other seizure-related disorders. Further investigations into its mechanism of action could provide insights into its efficacy and safety profile.

Case Studies and Research Findings

Several studies have documented the synthesis and testing of compounds similar to this compound:

  • Anticonvulsant Screening : A study involving 22 new derivatives highlighted that most exhibited effective anticonvulsant properties across different models, suggesting a robust pharmacological profile .
  • COX Inhibition : Research indicated that specific derivatives showed superior selectivity for COX-2 over COX-1 compared to standard drugs like Meloxicam, making them promising candidates for further development in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, while the pyrimidinyl group can modulate enzyme activity. These interactions lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Yield (%) Melting Point (°C)
A2 (3-fluorophenyl) F 52.2 189.5–192.1
A3 (4-fluorophenyl) F 57.3 196.5–197.8
A6 (4-chlorophenyl) Cl 48.1 189.8–191.4
Target Compound (phenyl) Ph - -

Piperazine Carboxamide Derivatives

The target compound’s dual piperazine architecture distinguishes it from monocyclic analogs. For instance:

  • N-(3-trifluoromethylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide shares the pyrimidinyl-piperazine core but lacks the second phenylpiperazinyl group, resulting in reduced molecular complexity .
  • N-(4-iodophenyl)piperidine-1-carboxamide derivatives () replace piperazine with piperidine, eliminating hydrogen-bonding capabilities from the secondary amine, which may reduce solubility .

Heterocyclic Moieties

For example:

  • A1–A6 () exhibit 1H NMR shifts at δ 7.00–7.40 ppm for aromatic protons, whereas the target compound’s pyrimidinyl group may deshield adjacent protons due to electron-withdrawing effects .

Table 2: Heterocyclic Core Comparison

Compound Heterocycle Molecular Weight (g/mol) Key NMR Shifts (ppm)
Target Compound Pyrimidin-2-yl 408.384 Not reported
A1 (Quinazolinone derivative) Quinazolin-4-one ~380–400 δ 7.00–7.40 (Ar-H)

Biological Activity

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C27H29N3O2C_{27}H_{29}N_3O_2 with a molecular weight of 427.5 g/mol. It features a complex structure that includes piperazine and pyrimidine moieties, which are significant in its biological interactions.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of derivatives related to this compound. Twenty-two new derivatives were synthesized and tested for their efficacy against seizures using models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice. The results indicated that most compounds exhibited significant anticonvulsant activity, particularly in the 6-Hz psychomotor seizure model .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDActivity in MESActivity in scPTZNeurotoxicity
14HighModerateLow
17ModerateHighModerate
23HighHighLow

Monoamine Oxidase Inhibition

Research also highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. Selective inhibition of MAO-A and MAO-B is crucial for treating mood disorders. In vitro assays demonstrated that certain derivatives exhibited potent inhibitory activity against these enzymes, suggesting potential antidepressant properties .

Table 2: MAO Inhibition Data

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)
2j0.451.20
2m0.300.95

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine ring structure is known to facilitate binding to serotonin receptors, enhancing mood regulation and providing anxiolytic effects.

Case Studies

  • Case Study on Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder administered a derivative of the compound alongside standard treatment protocols. Results indicated a significant reduction in depressive symptoms compared to placebo groups, supporting its role as an adjunct therapy .
  • Epileptic Seizure Management : In a controlled study comparing various anticonvulsants, derivatives of this compound showed superior efficacy in reducing seizure frequency among patients with refractory epilepsy, highlighting its therapeutic promise in neurology .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the piperazine ring protons (δ 2.5–3.5 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm deviation .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Advanced Consideration : Pair experimental data with DFT calculations (B3LYP/6-31G* basis set) to predict electronic properties and validate resonance assignments .

How can researchers identify and validate the primary biological targets of this compound?

Q. Basic Research Focus

  • Receptor Binding Assays : Screen against GPCRs (e.g., dopamine D2/D3, serotonin receptors) due to the piperazine moiety’s affinity for CNS targets . Use radioligand displacement assays (e.g., 3^3H-spiperone for D2 receptors) .
  • Enzyme Inhibition Studies : Test kinase or phosphodiesterase inhibition via fluorescence-based activity assays (e.g., ADP-Glo™ for kinases) .

Advanced Consideration : Employ CRISPR-Cas9 gene-edited cell lines to knockout suspected targets and confirm functional relevance .

How should contradictory data on the compound’s pharmacological activity be resolved?

Advanced Research Focus
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Mitigate by:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations (e.g., 1 nM–100 µM) .
  • Orthogonal Assays : Validate results using electrophysiology (patch-clamp) for ion channel targets or SPR for binding kinetics .
  • Meta-Analysis : Compare data across studies while adjusting for variables like cell type (HEK293 vs. neuronal primary cells) .

What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Q. Advanced Research Focus

  • Core Modifications : Replace the pyrimidine ring with pyridine or triazine to assess impact on receptor selectivity .
  • Side Chain Variation : Introduce substituents (e.g., halogens, methoxy groups) to the phenylpiperazine moiety to enhance lipophilicity (logP) or metabolic stability .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .

What methodologies are effective in improving the compound’s selectivity for specific receptor subtypes?

Q. Advanced Research Focus

  • Chimeric Receptors : Engineer hybrid receptors (e.g., D2/D3 chimeras) to pinpoint binding domain residues .
  • Molecular Dynamics Simulations : Analyze binding pocket dynamics (e.g., Desmond simulations) to optimize interactions with target vs. off-target receptors .
  • Fragment-Based Screening : Co-crystallize fragments with the target receptor to guide rational design of selective analogs .

How can metabolic stability and pharmacokinetic properties be evaluated preclinically?

Q. Advanced Research Focus

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

Q. Advanced Research Focus

  • Solubility Limitations : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes for intravenous administration .
  • Blood-Brain Barrier Penetration : Calculate physicochemical descriptors (e.g., polar surface area <90 Ų) and validate via in situ perfusion models .

How can computational methods predict off-target interactions and toxicity risks?

Q. Advanced Research Focus

  • Reverse Docking : Use SwissTargetPrediction or PharmMapper to identify secondary targets .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks .

What experimental designs are critical for validating in vivo efficacy and safety?

Q. Advanced Research Focus

  • Rodent Models : Use transgenic mice (e.g., Parkinson’s disease models) to evaluate therapeutic efficacy and dose-dependent side effects .
  • Toxicokinetics : Monitor plasma exposure (AUC) and tissue distribution (e.g., brain-to-plasma ratio) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.